5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(Bicyclo[221]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a bicyclic norbornadiene moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole with bicyclo[2.2.1]hepta-2,5-diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic norbornadiene moiety can also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: Shares the bicyclic structure but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the bicyclic structure.
Bicyclo[2.2.1]hepta-2,5-dien-7-ol: Similar bicyclic structure with a hydroxyl group instead of the oxadiazole ring.
Uniqueness
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the bicyclic norbornadiene moiety and the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
919117-67-2 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]hepta-2,5-dienyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-2-4-11(5-3-1)14-16-15(18-17-14)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
InChI Key |
HOKJNMRTSWVRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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